Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate
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Overview
Description
Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach involves the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
Its combination of an indole ring with an ethyl acetate group makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate |
InChI |
InChI=1S/C16H20N2O2/c1-3-20-16(19)10-18-14-5-4-11(2)8-12(14)13-9-17-7-6-15(13)18/h4-5,8,17H,3,6-7,9-10H2,1-2H3 |
InChI Key |
LTHOIMQSAZRILG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)C |
Origin of Product |
United States |
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